molecular formula C15H15N3O2S2 B10892922 N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide CAS No. 1005697-70-0

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide

Cat. No.: B10892922
CAS No.: 1005697-70-0
M. Wt: 333.4 g/mol
InChI Key: CGVZKJJBYAHHQU-UHFFFAOYSA-N
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Description

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

Uniqueness

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1005697-70-0

Molecular Formula

C15H15N3O2S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H15N3O2S2/c1-12-4-2-5-13(10-12)11-18-8-7-14(16-18)17-22(19,20)15-6-3-9-21-15/h2-10H,11H2,1H3,(H,16,17)

InChI Key

CGVZKJJBYAHHQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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